N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide
Description
The compound N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide is a triazole-based sulfonamide derivative characterized by a 4-ethyl-5-(methylsulfanyl) substituent on the triazole ring, a phenylethyl side chain, and a 4-fluorobenzenesulfonamide group. The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as exemplified by the use of sodium ethoxide and α-halogenated ketones in forming analogous triazole-sulfonamide hybrids .
Properties
IUPAC Name |
N-[1-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S2/c1-3-24-18(21-22-19(24)27-2)17(13-14-7-5-4-6-8-14)23-28(25,26)16-11-9-15(20)10-12-16/h4-12,17,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVJYZTJBRVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide typically begins with the formation of the triazole ring via a cyclization reaction involving ethyl hydrazine and a suitable thiourea derivative. This is followed by the alkylation of the triazole ring with an alkyl halide to introduce the ethyl group. The incorporation of the 2-phenylethyl moiety involves a condensation reaction with an appropriate benzylamine derivative. Finally, the 4-fluorobenzenesulfonamide group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods:
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Continuous flow reactors and high-throughput screening are commonly employed to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are increasingly preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the sulfonamide group, converting it into amines under mild conditions.
Substitution: The aromatic rings in the compound facilitate electrophilic and nucleophilic substitution reactions. The presence of the fluorine atom in the 4-fluorobenzenesulfonamide moiety enhances the reactivity towards nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution conditions: Alkaline or acidic conditions depending on the type of substitution (e.g., sodium hydroxide for nucleophilic substitution).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Chemistry: The unique structure of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide makes it an ideal candidate for studying the kinetics and mechanisms of heterocyclic chemistry. It serves as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, specifically targeting enzymes with a sulfonamide-binding site. Its structural versatility allows for the exploration of structure-activity relationships.
Medicine: The compound's pharmacophore elements make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors is crucial for its therapeutic potential.
Industry: this compound is utilized in the development of agrochemicals and materials science applications. Its stability and reactivity under various conditions make it valuable in the production of specialized coatings and polymers.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, via the sulfonamide group. The triazole ring enhances the binding affinity due to its ability to form hydrogen bonds and hydrophobic interactions. The presence of the fluorobenzene and phenylethyl moieties facilitates penetration through biological membranes, increasing its bioavailability. The methylsulfanyl group can undergo metabolic transformation, activating or deactivating the compound's pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related analogs from the literature:
Structural and Functional Analysis
Triazole Core Modifications
- Methylsulfanyl vs. Benzylsulfanyl : The target compound’s 5-(methylsulfanyl) group (C₁₉H₂₁FN₄O₂S₂) provides moderate electron-donating effects compared to bulkier benzylsulfanyl substituents in analogs like and . Smaller alkylsulfanyl groups may improve membrane permeability but reduce steric shielding against enzymatic degradation .
- Ethyl vs.
Sulfonamide/Benzamide Variations
- Fluoro vs. Chloro Substitutents : The 4-fluorobenzenesulfonamide in the target compound (logP ~3.2 estimated) is less electronegative than the 4-chloro analog in (logP ~3.5), which may influence receptor-binding specificity .
- Trifluoromethyl Benzamide : The analog in replaces sulfonamide with a trifluoromethyl benzamide, significantly altering hydrogen-bonding capacity and metabolic stability.
Research Findings and Implications
Biological Activity
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide (CAS: 338954-11-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H21FN4O2S2
- Molar Mass : 420.52 g/mol
- Structural Features :
- Contains a triazole ring, which is known for various biological activities.
- The sulfonamide group contributes to its pharmacological properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, a study published in ResearchGate identified novel anticancer compounds through screening a drug library on multicellular spheroids, suggesting that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines .
The proposed mechanisms of action for triazole-containing compounds often include:
- Inhibition of Cell Proliferation : Triazoles can interfere with cellular pathways that promote cancer cell growth.
- Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells.
- Immunomodulatory Effects : Some studies suggest that triazole derivatives can enhance immune responses against tumors .
Study 1: Antitumor Activity Assessment
A study conducted on a series of triazole derivatives demonstrated that certain modifications to the triazole structure significantly enhanced their antitumor activity. The compound this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited substantial cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) with IC50 values in the low micromolar range .
Study 2: Synergistic Effects with Other Agents
Another research effort focused on the combinatorial effects of this compound with existing chemotherapeutics. The study found that this compound could enhance the efficacy of conventional drugs like doxorubicin by reducing resistance mechanisms in cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
